molecular formula C5H4Cl2FN3 B13607693 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine

Cat. No.: B13607693
M. Wt: 196.01 g/mol
InChI Key: BITGVFDBOSXYRI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is a halogenated pyridine derivative featuring chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a hydrazine (-NH-NH₂) group at position 3. This compound is of significant interest in medicinal and agrochemical research due to the reactivity of its hydrazine moiety, which enables its use as a versatile intermediate in synthesizing heterocyclic compounds .

Properties

Molecular Formula

C5H4Cl2FN3

Molecular Weight

196.01 g/mol

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H4Cl2FN3/c6-4-2(8)1-3(11-9)5(7)10-4/h1,11H,9H2

InChI Key

BITGVFDBOSXYRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine typically involves the introduction of the hydrazine group to a pre-functionalized pyridine ring. One common method involves the reaction of 2,6-dichloro-3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium, copper catalysts for coupling reactions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazine group allows it to form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with key analogs, focusing on substituent patterns, molecular properties, and applications.

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Applications Reference
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine C₅H₃Cl₂FN₃ Hydrazine (-NH-NH₂) Pharmaceutical intermediates
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ Carboxylic acid (-COOH) Agrochemical synthesis
Methyl 2,6-dichloro-5-fluoronicotinate C₇H₄Cl₂FNO₂ Methyl ester (-COOCH₃) Polymer additives
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid C₇H₄Cl₂FNO₂ Carboxylic acid, methyl group Antibacterial agents
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine C₈H₉F₂N₂O₂ Methoxy (-OCH₃), hydrazine Ligand in coordination chemistry
Key Observations:

Hydrazine vs. Carboxylic Acid : The hydrazine group in the target compound enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., forming hydrazones or triazoles) . In contrast, carboxylic acid derivatives (e.g., 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid) are more acidic and serve as precursors for amides or esters .

Halogenation Patterns : Fluorine at position 3 (target compound) vs. position 5 (other analogs) influences electronic effects, altering solubility and metabolic stability in biological systems .

Physicochemical Properties

  • Solubility : The hydrazine group improves water solubility compared to methyl esters or chlorides, which are more lipophilic .

Biological Activity

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is C5H4Cl2FN3C_5H_4Cl_2FN_3. The compound features two chlorine atoms, one fluorine atom, and a hydrazine functional group attached to a pyridine ring. Its structure is significant for its interactions with biological targets.

Antimicrobial Activity

Hydrazone derivatives, including those related to this compound, have demonstrated notable antimicrobial properties. In various studies, hydrazones have shown effectiveness against a range of bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Several hydrazone derivatives have MIC values as low as 64 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antitumor Activity

Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Compounds similar to this compound have been evaluated against A549 (lung cancer), HepG2 (liver cancer), and MDA-MB 231 (breast cancer) cell lines.
  • IC50 Values : Some hydrazone derivatives have shown IC50 values ranging from 4 to 17 µM against different cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

  • Target Enzymes : Studies have explored the inhibition of enzymes involved in bacterial cell wall synthesis and other critical metabolic processes.
  • Inhibition Studies : For example, novel inhibitors targeting MurB (an enzyme in peptidoglycan biosynthesis) have been synthesized based on structural analogs of hydrazones .

Case Study 1: Antibacterial Activity

A study screened various hydrazone derivatives for their antibacterial activity against E. coli and Pseudomonas aeruginosa. The results indicated that derivatives with higher hydrogen bonding interactions exhibited increased antibacterial efficacy.

CompoundMIC (µg/mL)Bacterial Strain
A64S. aureus
B128E. coli
C32P. aeruginosa

Case Study 2: Antitumor Properties

In vitro assays were conducted on several hydrazone derivatives derived from pyridine structures. The findings showed significant cytotoxicity against multiple cancer cell lines.

CompoundCell LineIC50 (µM)
DA54910
EHepG215
FMDA-MB 2316.7

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